molecular formula C9H17N5 B13645053 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine

1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13645053
M. Wt: 195.27 g/mol
InChI Key: ARBSJMGNSNABCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a chemical research reagent featuring a molecular scaffold of high interest in medicinal chemistry. This compound contains a 1,2,3-triazole core linked to a pyrrolidine moiety via a propyl chain. The 1,2,3-triazole ring is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds with pyrrolidinyl-triazole architectures have been investigated as potential β-adrenergic receptor inhibitors, which is a pathway relevant to cancer research, as β-adrenergic receptors have been associated with aspects of tumor progression such as cell proliferation and metastasis . Furthermore, such triazole-containing structures are frequently explored in the development of novel anticancer agents, given the demonstrated activity of analogous compounds against various human cancer cell lines . The structural motif of this reagent makes it a valuable intermediate for chemical synthesis and a candidate for pharmacological profiling in a research setting. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine

InChI

InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2

InChI Key

ARBSJMGNSNABCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The most documented and efficient method for synthesizing β-pyrrolidino-1,2,3-triazoles, including the target compound, involves three major steps:

  • Conversion of Pyrrolidinylnorephedrine to Chloro Derivative

    • Starting from (1R,2S)-pyrrolidinylnorephedrine, treatment with thionyl chloride under reflux in chloroform converts the amine to a chloro intermediate.
    • Reaction conditions: reflux at 60–65 °C for 3 hours.
    • Yield: Approximately 70% of a white crystalline solid.
  • Azidation of the Chloro Derivative

    • The chloro intermediate is reacted with sodium azide in N,N-dimethylformamide at ambient temperature (~20–25 °C) for 12 hours.
    • This step produces the corresponding azide in quantitative yield.
    • The reaction progress is monitored by the formation of sodium chloride precipitate and thin layer chromatography.
  • Copper-Catalyzed Cycloaddition with Terminal Alkynes

    • The azide intermediate is reacted with terminal alkynes in a solvent mixture of methanol, tetrahydrofuran, and water (1:1:1).
    • Copper iodide supported on alumina acts as a reusable catalyst (approximately 35 mol% loading).
    • Diisopropylethylamine is added as a base.
    • Reaction temperature: ambient (20–25 °C), duration: 8–10 hours.
    • The catalyst is removed by filtration and recycled.
    • The product is isolated by solvent evaporation, washing, and vacuum drying.

This method produces the target 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles, including 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine , with high purity and good yields.

Reaction Scheme Summary

Step Reagents/Conditions Product Type Yield / Notes
1 Thionyl chloride, chloroform, reflux 60–65 °C, 3 h Chloro derivative ~70% yield, white crystalline solid
2 Sodium azide, DMF, 20–25 °C, 12 h Azide intermediate Quantitative yield
3 Terminal alkyne, CuI/Al2O3 catalyst, MeOH/THF/H2O, 20–25 °C, 8–10 h 1,2,3-Triazole derivative (target compound) High purity, catalyst recyclable

Alternative Preparation Methods and Catalytic Systems

Copper-Catalyzed Azide-Alkyne Cycloaddition Using Hydrazoic Acid

An alternative approach involves the use of hydrazoic acid (HN3) generated in situ from sodium azide and formic acid, catalyzed by copper complexes with tetradentate nitrogen-donor ligands. This method allows the synthesis of 4-substituted 1H-1,2,3-triazoles under mild conditions and ambient atmosphere, with high atom economy and minimal by-products.

  • Reaction conditions:

    • Copper catalyst loading: 5 mol%
    • Solvent: environmentally friendly mixtures (e.g., DMF/methanol)
    • Temperature: 40–100 °C depending on the protocol
    • Duration: 24 hours
  • Advantages:

    • One-step synthesis from terminal alkynes and sodium azide
    • Avoids pre-formation of azide intermediates
    • Applicable to biomolecules and peptides

This method can be adapted for the preparation of pyrrolidino-substituted triazoles by employing appropriate terminal alkynes.

Stereochemical Considerations and Purity

  • The starting material (1R,2S)-pyrrolidinylnorephedrine is chiral, and the synthetic sequence retains chirality through inversion steps during chlorination and azidation, resulting in chiral triazole products with high enantiomeric excess (>99%).
  • Chiral High Performance Liquid Chromatography (HPLC) confirms the optical purity of the final compounds.

Summary Table of Preparation Parameters and Yields

Parameter Details
Starting material (1R,2S)-pyrrolidinylnorephedrine
Key reagents Thionyl chloride, sodium azide, terminal alkynes
Catalyst Copper iodide supported on alumina (CuI/Al2O3), or copper complexes with N-donor ligands
Solvents Chloroform (step 1), DMF (step 2), MeOH/THF/H2O (step 3), DMF/methanol (alternative)
Reaction temperatures 60–65 °C (chlorination), 20–25 °C (azidation and cycloaddition), up to 100 °C (alternative)
Reaction times 3 h (chlorination), 12 h (azidation), 8–10 h (cycloaddition), 24 h (alternative method)
Yields 70% (chlorination), quantitative (azidation), high yields for cycloaddition products
Stereochemical outcome Retention of chirality, enantiomeric excess >99%
Catalyst recyclability Copper iodide catalyst reusable

Research Findings and Applications

  • The synthesized β-pyrrolidino-1,2,3-triazoles exhibit significant biological activities including antimicrobial and anticancer properties, which underscores the importance of efficient synthetic methods.
  • The CuAAC method is versatile and allows modification of the terminal alkyne to access a broad scope of derivatives with potential pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 4 undergoes nucleophilic substitution under mild conditions:

Key Observations:

  • Reacts with succinic anhydride to form N-substituted propanamides via nucleophilic ring-opening (microwave irradiation, 80°C) .

  • Primary/secondary aliphatic amines displace the amine group in the presence of Cu(I) catalysts, yielding substituted triazol-3-ones .

Example Pathway:

  • Reaction with ethyl chloroacetate forms ethyl [3-(triazolyl)propyl]acetate derivatives.

  • Subsequent hydrolysis produces carboxylic acid intermediates for further coupling .

Tautomerism and Electronic Effects

The 1,2,3-triazole ring exhibits annular prototropic tautomerism, influencing reactivity:

Tautomeric Form Stability NMR Evidence
1H-1,2,3-triazol-4-amineMajorδ 7.59 (s, 1H, triazole-H) in CDCl<sub>3</sub>
2H-1,2,3-triazol-4-amineMinorBroad singlet at δ 11.83 (NH)

Tautomeric equilibrium affects electrophilic substitution preferences, with the 4-position being most reactive due to electron density distribution.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes characteristic secondary amine reactions:

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

  • Reductive Amination: Condenses with aldehydes/ketones (NaBH<sub>3</sub>CN, MeOH) to introduce branched alkyl chains .

Example:
Reaction with 4-chlorobenzaldehyde produces N-(4-chlorobenzyl)-pyrrolidine derivatives, enhancing lipophilicity for pharmacological studies .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

Condition Behavior Degradation Products
1M HCl, reflux, 2hPartial hydrolysis of triazole ringPyrrolidine-propylguanidine derivatives
1M NaOH, RT, 24hStable backbone; amine deprotonationWater-soluble sodium salt

Comparative Reactivity of Structural Analogues

Data from related triazoles highlight reactivity trends:

Compound Reaction with Benzoyl Chloride Yield Notes
4-Phenyl-1H-1,2,3-triazole Forms N-benzoylated derivative85%Faster kinetics vs. aliphatic
4-Propyl-1H-1,2,3-triazole No reaction under mild conditionsSteric hindrance limits reactivity

The presence of the pyrrolidine-propyl chain in 1-(3-(pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine likely introduces steric effects, slowing acylation compared to simpler analogues.

Catalytic Hydrogenation

The triazole ring resists hydrogenation (H<sub>2</sub>, Pd/C, 50 psi), but the pyrrolidine moiety undergoes ring-opening under harsh conditions (PtO<sub>2</sub>, 100°C), yielding linear amines.

Scientific Research Applications

1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Modifications

1H-1,2,3-Benzotriazole Derivatives
  • Key Differences:
  • The nitro group (-NO₂) increases electron-withdrawing effects, stabilizing the molecule but reducing solubility compared to the target compound . Activity: Exhibits antiparasitic and antimicrobial properties due to the nitroimidazole moiety .
Quinazoline Derivatives
  • Example : 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(3-(pyrrolidin-1-yl)propyl)quinazolin-4-amine (Compound 3 in )
    • Structure : Quinazoline core with dual pyrrolidinylpropyl substituents.
    • Key Differences :
  • The quinazoline core is a bicyclic system with inherent kinase inhibitory activity.

Substituent Variations

Pyrrolidinylpropyl vs. Piperidinylpropyl
  • Example : 1-(3-(Piperidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine (CAS 1248723-60-5)
    • Structure : Piperidine (six-membered ring) replaces pyrrolidine.
    • Key Differences :
  • Basic pKa differences (pyrrolidine: ~11.3; piperidine: ~11.2) may subtly alter protonation states under physiological conditions .
Electron-Withdrawing Substituents
  • Example : 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1 in )
    • Structure : Triazole substituted with bis(trifluoromethyl)phenyl.
    • Key Differences :
  • The -CF₃ groups enhance metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets.

Positional Isomerism in Triazole Derivatives

  • Example : 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine (CAS 1249854-61-2)
    • Structure : Amine at the 3-position of a 1,2,4-triazole.
    • Key Differences :
  • The 1,2,4-triazole isomer exhibits distinct dipole moments and hydrogen-bonding patterns compared to 1,2,3-triazole.
  • Positional changes may alter binding modes in biological targets, such as kinases or microbial enzymes .

Pharmacological and Physicochemical Properties

Property Target Compound Benzotriazole Derivative Quinazoline Derivative
Core Structure 1,2,3-Triazole Benzotriazole Quinazoline
Substituent Pyrrolidinylpropyl Nitroimidazolepropyl Pyrrolidinylpropyl/methoxy
Melting Point Not reported 167–169°C Not reported
Solubility Moderate (polar) Low (due to nitro group) Low (lipophilic core)
Reported Activity Kinase inhibition* Antimicrobial Kinase inhibition

*Inferred from structural analogues.

Biological Activity

1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a compound characterized by its unique triazole structure combined with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine can be described as follows:

  • IUPAC Name : 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine
  • Molecular Formula : C₈H₁₃N₅
  • Molecular Weight : 165.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds containing a 1,2,4-triazole scaffold have shown significant activity against various cancer cell lines. In a study evaluating the biological activity of triazole derivatives, it was found that modifications at specific positions of the triazole core could enhance anticancer efficacy. The presence of a pyrrolidine ring in conjunction with the triazole moiety has been suggested to improve cellular uptake and bioactivity against cancer cells .

A case study demonstrated that derivatives similar to 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine exhibited promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, triazole-containing compounds have been reported to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases such as Alzheimer's .

Inhibitory activity was assessed using various assays, revealing that certain substitutions on the triazole ring significantly influenced the potency against these enzymes. For instance, compounds with electron-donating groups showed enhanced inhibition compared to their unsubstituted counterparts .

Data Table: Biological Activities

Activity Target IC50 Value (µM)Reference
AnticancerVarious Cancer Cell LinesVaries (0.5 - 10)
AChE InhibitionHuman Acetylcholinesterase0.13 - 0.23
BChE InhibitionHuman Butyrylcholinesterase0.20 - 0.50

The biological activity of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-amine is thought to be mediated through multiple mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle disruption leading to halted proliferation.
  • Enzyme Interaction : Binding interactions with AChE and BChE suggest a competitive inhibition mechanism.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Alkylation3-(Pyrrolidin-1-yl)propan-1-amine, DMSO, 35°C, 48h~18%
CyclizationCuBr, sodium ascorbate, RTNot reported

Optimization may involve varying copper catalysts (e.g., CuI vs. CuBr) or microwave-assisted synthesis to reduce reaction time.

What spectroscopic and crystallographic methods are critical for structural characterization?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, pyrrolidine protons appear as multiplets near δ 2.5–3.0 ppm, while triazole protons resonate at δ 7.5–8.0 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths, angles, and hydrogen-bonding networks. Intramolecular C–H⋯N interactions stabilize conformations .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. Table: Key Crystallographic Parameters

ParameterValue (Example)Software/Tool
Space GroupP2₁/cSHELX
R-factor<0.05WinGX
H-bondingN–H⋯N, C–H⋯NORTEP

How can computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical data?

Advanced Research Focus
Discrepancies often arise in bond lengths, angles, or electronic properties. Methodological approaches include:

  • Basis Set Selection : B3LYP/6-311G(d,p) accurately predicts geometries compared to X-ray data .
  • Mulliken Population Analysis : Identifies charge distribution differences; e.g., triazole nitrogen charges may vary by 0.1–0.3 e between DFT and crystallography .
  • Thermodynamic Corrections : Adjusting for temperature-dependent entropy/enthalpy improves agreement in vibrational spectra .

Case Study : For a triazole-pyrimidine hybrid, DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with UV-Vis data after solvent effect corrections .

How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Advanced Research Focus

  • Scaffold Modification : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on bioactivity .
  • Functional Group Variation : Introduce sulfonyl or alkyl groups at the triazole 4-position to modulate solubility and target binding .
  • Biological Assays : Use dose-response curves (IC₅₀) in enzyme inhibition or cytotoxicity models. For example, pyrazole-triazole hybrids showed anti-inflammatory activity at 10–50 µM .

Q. Table: SAR Data Example

AnalogModificationIC₅₀ (µM)Activity Trend
ParentNone25Baseline
Analog 1Morpholine substitution12↑ 2-fold
Analog 2Methylsulfonyl addition>100↓ Activity

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Disorder Modeling : Flexible pyrrolidine-propyl chains may require multi-conformer refinement in SHELXL .
  • Twinned Crystals : Use the HKLF 5 dataset format in SHELXL to handle twinning .
  • Hydrogen Bond Ambiguity : DFT-calculated hydrogen bond energies (e.g., 2.5–4.0 kcal/mol) guide assignment in ambiguous cases .

Q. Tools :

  • WinGX for metric analysis and CIF preparation .
  • Olex2 or PLATON for validating hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.